Duxil

Vue d'ensemble

Description

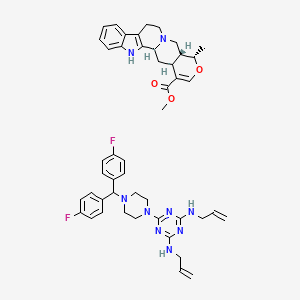

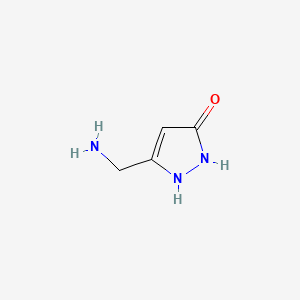

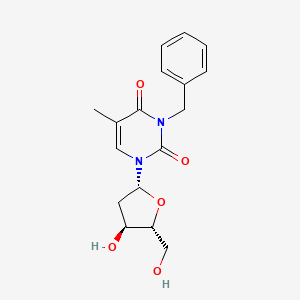

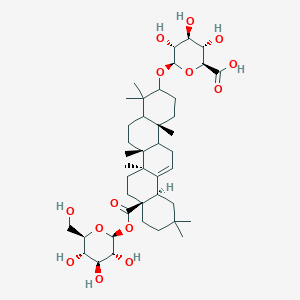

“Duxil” is a compound consisting of almitrine and raubasine . It is described as a mucolytic that reduces the viscosity of sputum and can be used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis . It is also known as Doxil, a liposomal formulation of doxorubicin .

Applications De Recherche Scientifique

Pharmacological Effects and Applications

- Duxil, a combination of almitrine and raubasine, has been studied for its impact on hypoxemia and microcirculation. Almitrine increases arterial blood oxygenation (PaO2), and this effect is enhanced by raubasine's influence on microcirculation. This dual action makes Duxil a potential candidate for treating cerebrovascular deficiencies and hypoxia-related conditions (Devissaguet, 1983).

Impact on Learning and Memory

- Research has shown that Duxil can improve learning and memory abilities in chronic episodic hypoxia (EHYP) rats. This improvement is associated with increases in brain monoaminergic neurotransmitters like norepinephrine, dopamine, and serotonin in various brain regions (Xu Yan, 2003).

Neurological and Histological Benefits

- In a study involving cats, Duxil administration before and after middle cerebral artery occlusion showed significant improvements in neurological function and histological changes, suggesting its protective effects against ischemic damage (Chan et al., 1993).

Enhancing Vigilance in Elderlies

- A study assessing the encephalotropic and psychotropic properties of Duxil in elderly subjects showed an improvement in vigilance, intellectual, mnestic, and psychomotor performance. These effects were more pronounced after subacute administration and indicated good tolerability of the drug (Saletu et al., 1988).

Therapeutic Activity on Cerebral Dysfunction

- Duxil has been observed to improve symptoms of cerebral ischemia and anoxia by affecting erythrocyte deformability, which contributes to effective perfusion of cerebral microcirculation (Tao Aimin, 2007).

Effects on Experimental Cerebral Ischemia

- Duxil was shown to reduce neuropathological symptoms and cerebral edema induced by ischemia in gerbils, improving their vital prognosis (Duhault et al., 1983).

Cognitive Deficiency in Elderly

- A study on elderly patients with cognitive deficiencies showed that Duxil improved concentrating ability in patients with light to moderate deficits in this function, particularly in memory performances (Poitrenaud et al., 1990).

Impact on Arterial Blood Gas in COPD Patients

- Duxil treatment in elderly patients with COPD resulted in significant improvements in arterial blood gases, indicating its potential use in respiratory conditions (Cai Jun-li, 2006).

Safety and Hazards

Doxil, a related compound, may cause serious side effects including myocardial damage, acute left ventricular failure, and serious, life-threatening, and fatal infusion-related reactions . Common side effects may include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth .

Propriétés

IUPAC Name |

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t;12-,15-,16+,19-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKZCNVWFBSPKH-FVLLGJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H53F2N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227801 | |

| Record name | Almitrine mixture with raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Duxil | |

CAS RN |

76997-30-3 | |

| Record name | Almitrine mixture with raubasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076997303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almitrine mixture with raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester](/img/structure/B1230412.png)

![N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide](/img/structure/B1230413.png)

![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)

![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)